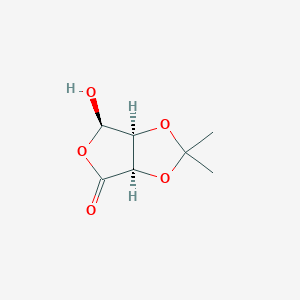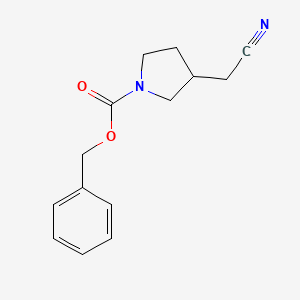methanamine CAS No. 852934-05-5](/img/structure/B3288791.png)
[4-(Difluoromethoxy)phenyl](phenyl)methanamine
Übersicht
Beschreibung
“4-(Difluoromethoxy)phenylmethanamine” is a chemical compound with the molecular formula C14H13F2NO . It has a molecular weight of 249.26 g/mol. The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for “4-(Difluoromethoxy)phenylmethanamine” is1S/C14H13F2NO.ClH/c15-14(16)18-12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10;/h1-9,13-14H,17H2;1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
“4-(Difluoromethoxy)phenylmethanamine” is a powder at room temperature . The compound has a molecular weight of 285.72 . It’s worth noting that the compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Palladacycles Synthesis : The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles involving derivatives of methanamine, such as 1-(3-(Pyridin-2-yl)phenyl)methanamine, has shown good activity and selectivity in catalytic applications where palladacycles remain in the Pd(II) state (Roffe et al., 2016).
Molecular Synthesis and Structural Analysis
- Synthesis of Novel Compounds : N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized and characterized by various spectroscopic techniques (Younas et al., 2014).
- Efficient Transfer Hydrogenation Reactions : Quinazoline-based ruthenium complexes with (4-Phenylquinazolin-2-yl)methanamine as a starting material showed excellent conversions and high turnover frequency values in transfer hydrogenation reactions (Karabuğa et al., 2015).
Photocytotoxic Applications
- Iron(III) Complexes for Cellular Imaging and Photocytotoxicity : Complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated unprecedented photocytotoxicity in red light and were used in cellular imaging (Basu et al., 2014).
Pharmaceutical and Natural Product Synthesis
- Synthesis of Chiral Compounds : The synthesis of (indol-2-yl)methanamines using a 9-phenyl-9-fluorenyl (Pf) protecting group was undertaken to study the stereochemical protecting effects of the Pf group in natural products and pharmaceutical compounds (Lood et al., 2015).
Antimicrobial and Antioxidant Research
- Antimicrobial Evaluation : Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and evaluated for their antibacterial and antifungal activities (Visagaperumal et al., 2010).
- Antioxidant Properties : The synthesis of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives were studied for their in vitro antioxidant activities (Çetinkaya et al., 2012).
Safety and Hazards
“4-(Difluoromethoxy)phenylmethanamine” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
[4-(difluoromethoxy)phenyl]-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c15-14(16)18-12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9,13-14H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPZHPCBEJLTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249567 | |
| Record name | 4-(Difluoromethoxy)-α-phenylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852934-05-5 | |
| Record name | 4-(Difluoromethoxy)-α-phenylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852934-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-α-phenylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3288708.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3288712.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B3288720.png)










